3-(Methanesulfonyl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKIFRWOPQFZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708388 | |
| Record name | 3-(Methanesulfonyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20045-65-2 | |
| Record name | 3-(Methanesulfonyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methanesulfonyl Prop 2 Enoic Acid and Analogues
Established Synthetic Pathways for α,β-Unsaturated Carboxylic Acids with Sulfonyl Moieties
The construction of α,β-unsaturated systems containing a sulfonyl moiety can be achieved through several established synthetic methodologies. These pathways generally involve the formation of the carbon-carbon double bond while incorporating the sulfonyl and carboxylic acid functionalities, or their precursors.
Classic approaches to vinyl sulfone synthesis include the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. chemrxiv.org The Knoevenagel condensation typically involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as sulfonylacetic acids. chemrxiv.org This method is effective for creating the desired unsaturated system. Similarly, the Horner-Wadsworth-Emmons reaction, which utilizes α-sulfonyl phosphonium (B103445) ylides or phosphonate (B1237965) carbanions, is a powerful tool for olefination and can provide good control over the geometry of the resulting double bond. chemrxiv.org
Another significant strategy is the direct sulfonylation of olefins or alkynes. chemrxiv.org More modern techniques have focused on developing greener and more efficient protocols. For instance, decarboxylative cross-coupling reactions have emerged as a powerful method for C-S bond formation. chemrxiv.org While some of these methods utilize transition metal catalysts, metal-free approaches have also been developed to avoid the use of expensive and potentially toxic metals. chemrxiv.org
Table 1: Overview of General Synthetic Methods
| Method | Description | Key Reactants | Typical Product |
|---|---|---|---|
| Knoevenagel Condensation | Condensation reaction between an aldehyde or ketone and an active methylene compound. | Aldehyde, Sulfonylacetic acid | α,β-Unsaturated sulfonyl acid |
| Horner-Wadsworth-Emmons | Olefination reaction using a stabilized phosphonate carbanion. | Aldehyde, α-Sulfonyl phosphonate | α,β-Unsaturated sulfone |
| Michael Addition | Nucleophilic addition of a sulfur nucleophile to an activated alkyne. | Propiolic acid/ester, Sulfinic acid/salt | α,β-Unsaturated sulfonyl acid |
| Decarboxylative Sulfonylation | A cross-coupling strategy where a carboxyl group is replaced by a sulfonyl group. chemrxiv.orgrsc.org | α,β-Unsaturated carboxylic acid, Sodium sulfinate | Vinyl sulfone |
Precursor-Based Synthetic Approaches to 3-(Methanesulfonyl)prop-2-enoic Acid
The synthesis of the specific target molecule, this compound, can be accomplished by selecting appropriate precursors that assemble the C3-sulfonyl-acrylate backbone.
One common precursor-based approach is the condensation of formaldehyde (B43269) with methanesulfonylacetic acid. This reaction, a variant of the Knoevenagel-Doebner condensation, directly forms the prop-2-enoic acid structure with the desired methanesulfonyl group at the 3-position.
An alternative strategy involves the conjugate addition (Michael addition) of a methanesulfinate (B1228633) nucleophile to an propiolic acid or an ester thereof. The reaction of sodium methanesulfinate with propiolic acid, for example, would introduce the methanesulfonyl group at the β-position relative to the carboxylic acid, yielding the target compound. This type of reaction has been successfully applied to synthesize analogous compounds where thiols are added across propiolate esters. researchgate.net
Table 2: Precursor Combinations for this compound
| Precursor 1 (Sulfonyl Source) | Precursor 2 (C3-Acid Source) | Reaction Type |
|---|---|---|
| Methanesulfonylacetic acid | Formaldehyde | Knoevenagel-type Condensation |
| Sodium Methanesulfinate | Propiolic Acid | Michael Addition |
| Methanesulfonylmethylphosphonate | Glyoxylic Acid | Horner-Wadsworth-Emmons |
Stereoselective Synthesis of Geometric Isomers of this compound
Control over the geometry of the carbon-carbon double bond is a critical aspect of synthesizing α,β-unsaturated compounds, leading to the formation of either the (E)- or (Z)-isomer. For this compound, the (E)-isomer is commonly reported. chemscene.com
The stereochemical outcome is often dictated by the chosen synthetic route.
Knoevenagel Condensation: This reaction typically proceeds under thermodynamic control to favor the formation of the more stable (E)-isomer.
Horner-Wadsworth-Emmons Reaction: This olefination method is renowned for its high (E)-selectivity when using stabilized ylides, such as those derived from α-sulfonyl phosphonates. However, modifications to the phosphonate reagent and reaction conditions (e.g., the Still-Gennari modification) can be employed to favor the (Z)-isomer.
Michael Addition to Alkynes: The addition of nucleophiles to propiolic acid or its esters generally occurs in an anti-fashion, leading stereoselectively to the (E)-isomer. researchgate.net
Substitution on Stereodefined Precursors: A strategy analogous to that used for synthesizing isocyanoalkenes could be employed. nsf.govnih.gov This would involve starting with a geometrically pure precursor, such as (E)- or (Z)-3-bromoacrylic acid, and performing a nucleophilic substitution with a methanesulfinate salt. This reaction would likely proceed with retention of configuration, allowing access to either isomer depending on the starting material.
Derivatization Strategies for Expanding the Chemical Space of this compound
The chemical structure of this compound features two key reactive sites: the carboxylic acid group and the electron-deficient α,β-unsaturated sulfone system. These functionalities allow for a wide array of derivatization reactions to generate a diverse library of related compounds.
Reactions at the Carboxylic Acid: The carboxyl group can undergo standard transformations. Esterification with various alcohols can produce a range of esters, while reaction with amines, facilitated by coupling agents, yields the corresponding amides. The carboxylic acid can also be reduced to the corresponding allyl alcohol or converted to an acyl halide to facilitate further reactions.
Reactions of the α,β-Unsaturated Sulfone: The double bond is highly activated towards nucleophilic attack by the strongly electron-withdrawing methanesulfonyl group, making the compound an excellent Michael acceptor. researchgate.net It can readily react with a variety of soft nucleophiles, such as thiols, amines, and enolates, in conjugate addition reactions. This reactivity is fundamental to its utility as a synthetic building block.
Furthermore, α,β-unsaturated sulfones can participate as electrophiles in cycloaddition reactions. They are known to be potent dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. researchgate.net The double bond can also undergo other transformations, such as Mizoroki-Heck reactions, to introduce further substituents. researchgate.net
Table 3: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Reagent Example | Product Class |
|---|---|---|---|
| Carboxylic Acid | Esterification | Methanol, H+ | Methyl 3-(methanesulfonyl)prop-2-enoate |
| Carboxylic Acid | Amidation | Benzylamine, EDC | N-Benzyl-3-(methanesulfonyl)acrylamide |
| α,β-Unsaturated System | Michael Addition | Cysteine | S-Adduct (Cysteine conjugate) |
| α,β-Unsaturated System | Diels-Alder Cycloaddition | Cyclopentadiene | Bicyclic sulfone adduct |
Chemical Transformations and Reactivity Profiles of 3 Methanesulfonyl Prop 2 Enoic Acid
Reactions at the Propenoic Acid Moiety
The propenoic acid moiety, characterized by the C=C double bond, is the most reactive site for addition reactions. Its electronic nature, however, determines the type of reactants with which it will readily engage.
The electron-deficient nature of the alkene in 3-(methanesulfonyl)prop-2-enoic acid makes it an excellent substrate for nucleophilic addition reactions, most notably the Michael addition or conjugate addition. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the double bond, which bears a partial positive charge due to the resonance effect of the electron-withdrawing groups.
This reactivity is particularly pronounced with soft nucleophiles, such as thiolates, amines, and carbanions. masterorganicchemistry.com Vinyl sulfones, as a class, are recognized as highly effective Michael acceptors, often exhibiting greater reactivity and selectivity compared to their acrylate counterparts. rsc.org The reaction with thiols (thia-Michael addition) is especially efficient, proceeding rapidly under mild, base-catalyzed conditions to form a stable thioether sulfone bond. nih.govmdpi.com This high reactivity and the stability of the resulting bond make vinyl sulfones valuable in various synthetic applications, including the construction of complex molecules and polymers. nih.gov
The general mechanism involves the formation of a nucleophile, which then attacks the β-carbon of the activated alkene. The resulting intermediate is a stabilized carbanion (an enolate), which is subsequently protonated to yield the final addition product. masterorganicchemistry.com The regioselectivity is high, with the nucleophile consistently adding to the carbon atom beta to the carboxylic acid group. semanticscholar.org
| Nucleophile Type | Specific Nucleophile | Reaction Type | Typical Product |
|---|---|---|---|
| Sulfur-based | Thiols (e.g., Hexanethiol) | Thia-Michael Addition | 3-(Alkylthio)-3-(methanesulfonyl)propanoic acid |
| Nitrogen-based | Amines | Aza-Michael Addition | 3-(Amino)-3-(methanesulfonyl)propanoic acid |
| Carbon-based | Enolates (e.g., from malononitrile) | Michael Addition | Substituted glutaric acid derivatives |
| Carbon-based | Organocuprates ("Gilman reagents") | Conjugate Addition | 3-Alkyl-3-(methanesulfonyl)propanoic acid |
In stark contrast to nucleophilic additions, electrophilic additions to this compound are highly disfavored. Electrophilic addition reactions, such as the addition of hydrogen halides (HBr, HCl) or halogens (Br₂), typically involve an initial attack by the electron-rich π-bond of an alkene on an electrophile. pressbooks.publibretexts.org However, the strong electron-withdrawing effects of the methanesulfonyl and carboxylic acid groups significantly reduce the electron density of the C=C double bond, deactivating it towards attack by electrophiles. The formation of a carbocation intermediate, a key step in many electrophilic additions, is destabilized by the adjacent electron-withdrawing groups. pressbooks.pub
Conversely, the electron-poor nature of the alkene makes this compound a potent dienophile or dipolarophile in cycloaddition reactions. In a [4+2] cycloaddition, such as the Diels-Alder reaction, it can react readily with electron-rich dienes. Similarly, it is expected to be a good substrate for [3+2] dipolar cycloadditions with 1,3-dipoles like nitrones or azides, leading to the formation of five-membered heterocyclic rings. nih.govnih.gov These reactions proceed via a concerted mechanism, and the regioselectivity is governed by the electronic properties of both the dipolarophile and the 1,3-dipole. nih.gov
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound can undergo a variety of standard transformations typical of this functional group. sketchy.com These reactions are fundamental in organic synthesis for creating derivatives with different properties and functionalities.
Esterification : The most common reaction is esterification, which can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.org This is a reversible process, and the equilibrium can be driven towards the ester product by removing water as it is formed. libretexts.orglibretexts.org Alternatively, esters can be formed by first converting the carboxylic acid to a more reactive species. For instance, reaction with an alkyl halide in the presence of a base will form the carboxylate salt, which can then act as a nucleophile to displace the halide. libretexts.org
Amide Formation : Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction typically requires harsh conditions (heat) or the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxyl group towards nucleophilic attack by the amine. sketchy.comlibretexts.org
Acid Chloride Formation : The carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 3-(methanesulfonyl)prop-2-enoyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides under milder conditions.
Reactivity of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group is known for its exceptional stability and is generally unreactive under most common synthetic conditions. Its primary role in the this compound molecule is electronic; it acts as a powerful electron-withdrawing group, thereby activating the alkene for nucleophilic addition. The sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation. It is also a poor leaving group when attached to an sp²-hybridized carbon, meaning it is not easily displaced by nucleophiles at the vinyl position. While the sulfonyl group can be eliminated under specific, often harsh, conditions in certain molecular contexts, it is considered a robust and chemically inert functional group for the purposes of most transformations on other parts of the molecule. mdpi.com
Reaction Mechanisms and Kinetic Considerations
The mechanism and kinetics of reactions involving this compound are heavily influenced by its electronic structure.
For the key nucleophilic addition reaction, the mechanism typically proceeds in two steps:
Nucleophilic Attack : A base activates the nucleophile (e.g., deprotonates a thiol to a thiolate). The nucleophile then attacks the electrophilic β-carbon of the alkene, breaking the π-bond and forming a new single bond. This creates a resonance-stabilized carbanion (enolate) intermediate. masterorganicchemistry.com
Protonation : The enolate intermediate is protonated by a proton source (often the solvent or a conjugate acid) to give the final, neutral addition product. masterorganicchemistry.com
Kinetic studies have demonstrated that vinyl sulfones react significantly faster than analogous vinyl acrylates in thiol-Michael additions. For example, the reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. rsc.org This enhanced reactivity is attributed to the superior ability of the sulfone group to stabilize the developing negative charge in the transition state and the anionic intermediate.
| Michael Acceptor | Relative Reaction Rate with Thiols | Key Feature |
|---|---|---|
| Vinyl Sulfone (e.g., Ethyl vinyl sulfone) | High (~7x higher than acrylate) rsc.org | High reactivity, stable product nih.gov |
| Acrylate (e.g., Hexyl acrylate) | Moderate rsc.org | Commonly used, but forms a more labile ester bond nih.gov |
Polymerization Potentials and Mechanisms
The high reactivity of the vinyl sulfone moiety in Michael additions makes this compound and its derivatives excellent monomers for step-growth polymerization. nih.gov Specifically, thiol-Michael polymerization, where the monomer is reacted with multifunctional thiols, is a highly efficient method for creating cross-linked polymer networks. nih.gov
The mechanism is a base- or nucleophile-catalyzed step-growth process. The reaction proceeds without homopolymerization of the acrylate, leading to uniform polymer networks with low shrinkage. nih.gov When multifunctional monomers are used (e.g., a divinyl sulfone with a trithiol), a cross-linked thermoset polymer is formed.
Polymers derived from vinyl sulfone monomers exhibit significantly different and often superior properties compared to their more common thiol-acrylate counterparts. The incorporation of the stable sulfone group leads to networks with:
Higher Glass Transition Temperatures (Tg) : Thiol-vinyl sulfone networks are often glassy polymers with Tg values well above ambient temperature (ranging from 30-80 °C), whereas typical thiol-acrylate networks are elastomeric with low Tg values. nih.gov
Improved Mechanical Performance : The strong dipole-dipole interactions associated with the sulfone groups enhance the mechanical properties of the resulting materials. nih.gov
Enhanced Hydrolytic Stability : The thioether-sulfone linkage formed is much more resistant to hydrolysis than the thioether-ester linkage found in thiol-acrylate polymers. nih.gov
These properties make thiol-vinyl sulfone polymers suitable for applications requiring higher toughness and hardness at ambient conditions. nih.gov
Structural Elucidation and Spectroscopic Characterization of 3 Methanesulfonyl Prop 2 Enoic Acid
Advanced Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic methods offer a powerful, non-destructive means of determining the connectivity and chemical environment of atoms within a molecule. For 3-(Methanesulfonyl)prop-2-enoic acid, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the hydrogen and carbon framework of the molecule.
In a typical ¹H NMR spectrum, the protons of the vinyl group (-CH=CH-) would appear as distinct doublets, with their coupling constant providing information about the stereochemistry (cis or trans) of the double bond. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of both the carboxylic acid and the methanesulfonyl groups. The methyl protons of the sulfonyl group would likely appear as a singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid would be observable as a broad singlet, the position of which can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift. The two olefinic carbons would also have distinct signals, and the carbon of the methyl group would appear in the aliphatic region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:
The O-H stretch of the carboxylic acid, which would likely be a broad band.
The C=O stretch of the carboxylic acid.
The C=C stretch of the alkene.
The asymmetric and symmetric S=O stretches of the sulfonyl group, which are typically strong and found in a characteristic region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be particularly useful for confirming the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information. For instance, the loss of characteristic fragments such as the methylsulfonyl group or the carboxylic acid group could be observed.
| Spectroscopic Data (Predicted) | |
| Technique | Expected Observations |
| ¹H NMR | Signals for vinyl protons, methyl protons, and carboxylic acid proton. |
| ¹³C NMR | Signals for carbonyl carbon, olefinic carbons, and methyl carbon. |
| IR | Absorption bands for O-H, C=O, C=C, and S=O functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
X-ray Crystallographic Analysis and Solid-State Structure
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would definitively establish the stereochemistry of the double bond and reveal the conformation of the methanesulfonyl and carboxylic acid groups relative to the rest of the molecule. Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the packing of the molecules in the crystal lattice.
| Crystallographic Data (Hypothetical) | |
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths | Precise distances between atoms |
| Bond Angles | Angles between adjacent bonds |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |
Chromatographic Separation and Purity Assessment Methods
To ensure the accuracy of spectroscopic and crystallographic data, the purity of the analyzed compound is paramount. Chromatographic techniques are essential for both the purification and the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. For an acidic compound like this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., with formic acid or phosphoric acid to suppress ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a suitable starting point. The retention time of the compound would be characteristic under a specific set of conditions, and the peak area would be proportional to its concentration. Purity assessment would involve looking for the presence of any additional peaks in the chromatogram.
Gas Chromatography (GC): While less common for non-volatile acidic compounds, GC could potentially be used after derivatization of the carboxylic acid group to a more volatile ester. This could be useful for assessing the presence of certain volatile impurities.
The purity of the compound can be quantified using these methods, often expressed as a percentage area of the main peak in the chromatogram.
| Chromatographic Method | Typical Conditions |
| HPLC | Column: C18; Mobile Phase: Water/Acetonitrile with acid modifier; Detection: UV |
| GC (after derivatization) | Column: Capillary column (e.g., DB-5); Detection: Flame Ionization Detector (FID) |
Computational and Theoretical Investigations of 3 Methanesulfonyl Prop 2 Enoic Acid
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies of molecular systems. These methods are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of molecules. For 3-(Methanesulfonyl)prop-2-enoic acid, these calculations can elucidate its intrinsic properties.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For a flexible molecule like this compound, which has several rotatable single bonds, there can be multiple local energy minima on the potential energy surface, corresponding to different conformers.
Theoretical investigations can map out the conformational landscape to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angles associated with the C-C, C-S, and S-C bonds and calculating the energy at each step. The results of these calculations can indicate the preferred spatial arrangement of the methanesulfonyl and carboxylic acid groups relative to the prop-2-enoic acid backbone. Studies on similar molecules, such as 3-monosubstituted 2-methylpropenes, have shown the existence of s-cis and gauche conformers, and similar conformational behaviors could be expected for this compound. The choice of the basis set, such as 6-31G(d,p) or 6-311+G(d,p), in combination with a functional like B3LYP, is critical for obtaining accurate geometrical parameters.
A representative data table for optimized geometrical parameters would typically include bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
|---|---|---|---|---|---|
| C1=C2 | 1.34 | C1-C2-C3 | 120.5 | H-C1-C2-C3 | 180.0 |
| C2-C3 | 1.48 | C2-C3-S | 110.2 | C1-C2-C3-S | 0.0 |
| C3-S | 1.78 | C3-S-O1 | 108.9 | C2-C3-S-O1 | 60.0 |
| S=O1 | 1.45 | C3-S-O2 | 108.9 | C2-C3-S-O2 | -60.0 |
| S=O2 | 1.45 | O1-S-O2 | 119.5 | C2-C3-S-C4 | 180.0 |
| S-C4 | 1.77 | C3-S-C4 | 105.3 | H-O-C=O | 0.0 |
| C=O (acid) | 1.21 | ||||
| C-O (acid) | 1.35 |
Note: The data in this table is hypothetical and serves as an example of the output from a geometrical optimization calculation.
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. DFT calculations can provide detailed information on the distribution of electrons within the this compound molecule.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity. For this compound, the HOMO is likely to be localized on the carbon-carbon double bond and the carboxylic acid group, while the LUMO may be distributed over the sulfonyl group and the conjugated system.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. In the MEP map of this compound, negative potential (red and yellow regions) would be expected around the electronegative oxygen atoms of the sulfonyl and carboxylic acid groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.
Table 2: Hypothetical Electronic Properties of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.4 eV |
| Dipole Moment | 3.5 D |
| Electron Affinity | 1.8 eV |
| Ionization Potential | 7.2 eV |
| Chemical Hardness (η) | 2.7 eV |
Note: The data in this table is hypothetical and illustrates typical electronic properties derived from quantum chemical calculations.
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups.
For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the symmetric and asymmetric stretches of the SO2 group. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical method.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 3550 |
| C-H stretch (Alkene) | 3100 |
| C-H stretch (Methyl) | 2980 |
| C=O stretch (Carboxylic Acid) | 1750 |
| C=C stretch (Alkene) | 1640 |
| SO₂ asymmetric stretch | 1350 |
| SO₂ symmetric stretch | 1150 |
| C-O stretch (Carboxylic Acid) | 1250 |
Note: The data in this table is hypothetical and represents a selection of important vibrational modes.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.
For this compound, MD simulations could be used to study its conformational flexibility in an aqueous solution, observing how the molecule transitions between different conformers. It would also allow for the investigation of how the molecule interacts with surrounding water molecules through hydrogen bonding, particularly involving the carboxylic acid and sulfonyl groups.
Prediction of Reactivity and Mechanistic Pathways through Computational Methods
Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. The electronic properties calculated using DFT, such as the HOMO-LUMO gap and the MEP, provide initial clues about a molecule's reactivity.
For this compound, these calculations can identify the most likely sites for nucleophilic and electrophilic attack. The carbon-carbon double bond, being electron-rich, is a potential site for electrophilic addition. The acidic proton of the carboxylic acid is the most likely site for deprotonation by a base.
Furthermore, computational methods can be used to model reaction pathways, locating transition states and calculating activation energies. This would allow for a detailed understanding of the mechanisms of reactions involving this compound, such as its polymerization or its reactions with biological nucleophiles.
Exploration of Nonlinear Optical Properties
Organic molecules with extended π-conjugated systems and electron-donating and -accepting groups can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules like this compound.
The key NLO properties, including the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities, can be calculated using quantum chemical methods. The presence of the electron-withdrawing sulfonyl group and the conjugated system in this compound suggests that it may possess NLO properties. Theoretical calculations can quantify these properties and provide a basis for designing molecules with enhanced NLO responses. The calculations can also be performed in the presence of an electric field to simulate the response of the molecule to light.
Table 4: Hypothetical Nonlinear Optical Properties of this compound
| Property | Value |
|---|---|
| Linear Polarizability (α) | 15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 8 x 10⁻³⁰ esu |
Note: The data in this table is hypothetical and serves to illustrate the types of NLO properties that can be computationally predicted.
Biological Activities and Molecular Mechanisms of 3 Methanesulfonyl Prop 2 Enoic Acid and Its Derivatives
In Vitro Enzyme Inhibition Studies
Derivatives of 3-(methanesulfonyl)prop-2-enoic acid have been shown to interact with and inhibit several key enzymes involved in physiological and pathological processes. These interactions are central to their therapeutic potential.
Inhibition of Specific Hydrolases (e.g., Histone Deacetylases, Angiotensin-Converting Enzyme)
Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression; their inhibitors are a promising class of anticancer agents. nih.govillinois.edunih.gov While a wide variety of chemical structures have been identified as HDAC inhibitors, including sulfonamides, specific research detailing the inhibitory activity of derivatives of this compound against HDACs is not extensively documented in publicly available literature. nih.gov However, the broader class of sulfonamide-containing compounds has been explored for HDAC inhibition, with some derivatives showing potency in the micromolar range. nih.gov For instance, a novel series of sulfonamides demonstrated inhibitory activity, with the most potent compound exhibiting an IC₅₀ value of 2.8 µM. nih.gov
Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure, making ACE inhibitors vital for treating hypertension. nih.govesrf.fr While numerous ACE inhibitors have been developed, there is limited specific information in the available research literature on the activity of compounds directly derived from the this compound scaffold.
Modulation of Inflammatory Pathways via Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes are central to inflammatory pathways, and their inhibition is a key mechanism for many anti-inflammatory drugs. Derivatives incorporating a methanesulfonylphenyl or methylsulfonylphenyl group have demonstrated significant and often selective inhibition of the COX-2 isoform.
A series of novel di-aryl-chalcone derived pyrazoles featuring a methane (B114726) sulfonyl pharmacophore were synthesized and evaluated for their COX-2 inhibitory activity. Several of these compounds displayed greater potency than the standard drug, celecoxib. For example, derivatives 16d and 16k showed COX-2 inhibition with IC₅₀ values of 0.446 µM and 0.348 µM, respectively, compared to celecoxib's IC₅₀ of 0.685 µM. nih.gov Similarly, a study on 4,5-diphenyl-4-isoxazolines found that a derivative containing a methylsulfonylphenyl group, 13j , was a highly potent and selective COX-2 inhibitor with an IC₅₀ of 0.004 µM. frontiersin.org Other research on pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold also identified potent inhibitors of COX-2. illinois.edu Furthermore, studies on methylsulfonyl chalcones have shown that their anticancer effects are correlated with a reduction in COX-2 expression. nih.gov
| Compound | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 16d | Di-aryl-chalcone derived pyrazole | COX-2 | 0.446 | nih.gov |
| 16k | Di-aryl-chalcone derived pyrazole | COX-2 | 0.348 | nih.gov |
| Celecoxib (Reference) | - | COX-2 | 0.685 | nih.gov |
| 13j | 4,5-Diphenyl-4-isoxazoline | COX-1 | 258 | frontiersin.org |
| 13j | 4,5-Diphenyl-4-isoxazoline | COX-2 | 0.004 | frontiersin.org |
| 18h | Pyrazoline derivative | COX-2 | 19.32 | illinois.edu |
Receptor Ligand Interactions and Antagonism (e.g., Transient Receptor Potential Vanilloid 1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. google.com Antagonists of this receptor are promising candidates for novel analgesic agents. google.com Structure-activity relationship studies on 2-(4-Methylsulfonylaminophenyl) propanamide derivatives have identified potent TRPV1 antagonists. These studies modified the propanamide and the N-benzyl regions of the lead compound to optimize binding affinity and antagonism. One such derivative, compound 50 , demonstrated a high binding affinity with a Kᵢ value of 21.5 nM. google.com Another compound from the same series, 54 , exhibited potent antagonism with a Kᵢ(ant) value of 8.0 nM, comparable to the parent compound. google.com
| Compound | Activity Metric | Value (nM) | Reference |
|---|---|---|---|
| 50 | Binding Affinity (Kᵢ) | 21.5 | google.com |
| 50 | Antagonism (Kᵢ(ant)) | 14.2 | google.com |
| 54 | Antagonism (Kᵢ(ant)) | 8.0 | google.com |
Antiviral Mechanisms (e.g., HIV Integrase Strand-Transfer Inhibition)
HIV integrase is an essential enzyme for viral replication and a key target for antiretroviral drugs. nih.gov Research into inhibitors has explored various chemical scaffolds, including those related to β-diketo acids. One study identified 4-(1,5-dibenzyl-1,2-dihydro-2-oxopyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid as an effective inhibitor of the HIV integrase strand transfer (ST) step, with an IC₅₀ of 70 nM. frontiersin.org Further optimization of this but-2-enoic acid derivative led to a significantly more potent inhibitor with an ST IC₅₀ of 6 ± 3 nM. frontiersin.org
In a separate study focusing on modifications to a naphthyridine scaffold of known integrase inhibitors, replacing a larger phenylsulfonyl group with a smaller methylsulfonyl group resulted in a loss of potency against wild-type HIV-1, suggesting that the size and nature of the sulfonyl-containing substituent are critical for activity in that particular chemical series. nih.gov
Antimicrobial and Antifungal Potency
The methanesulfonyl moiety is present in a number of compounds investigated for their antimicrobial and antifungal properties. These derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.
A novel furanone derivative containing a 4-methylphenylsulfonyl group, F105 , was found to have a minimal inhibitory concentration (MIC) of 10 mg/L against a methicillin-susceptible S. aureus (MSSA) strain and 20 mg/L against an MRSA strain. nih.gov Other studies have also identified small molecules with antibacterial activity against MDR S. aureus, with some compounds showing MIC values between 3.125–12.5 µg/mL.
In the realm of antifungal research, arylsulfonamide derivatives have been screened against various Candida species. One compound demonstrated fungistatic activity with MIC values ranging from 0.125 to 1 mg/mL against several strains.
| Compound | Derivative Class | Organism | MIC | Reference |
|---|---|---|---|---|
| F105 | Furanone | S. aureus (MSSA) | 10 mg/L | nih.gov |
| F105 | Furanone | S. aureus (MRSA) | 20 mg/L | nih.gov |
| Compound 3 | Arylsulfonamide | Candida spp. | 0.125 - 1.0 mg/mL | |
| Compound 13·HCl | Arylsulfonamide | C. glabrata | 0.250 mg/mL |
Induction of Apoptosis in Cellular Models
Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of many chemotherapeutic agents. Derivatives containing the methanesulfonyl group, particularly chalcones, have shown significant pro-apoptotic activity in various cancer cell lines.
In studies on hormone-independent prostate cancer cells (PC-3 and DU145), novel methylsulfonyl chalcones, RG003 (2'-hydroxy-4-methylsulfonylchalcone) and RG005 (4'-chloro-2'-hydroxy-4-methylsulfonylchalcone), were found to induce apoptosis through the intrinsic pathway. nih.gov This was evidenced by the activation of caspase-9 and caspase-3, cleavage of PARP, and DNA fragmentation. nih.gov The pro-apoptotic effects were linked to the modulation of the Akt/NF-κB/COX-2 signaling pathways. nih.gov Other research has confirmed that chalcones can enhance TRAIL-mediated apoptosis in prostate cancer cells. esrf.fr
In breast cancer cell lines (MCF-7 and MDA-MB-231), chalcones have been shown to inhibit proliferation by inducing apoptosis. nih.gov This involves triggering both the extrinsic pathway (enhancement of Fas/APO-1) and the intrinsic mitochondrial pathway (increasing Bax/Bak and decreasing Bcl-2/Bcl-xL). nih.gov Furthermore, a series of chalconesulfonamides demonstrated potent antiproliferative effects, with the lead compound inducing PARP cleavage, a key marker of apoptosis, in breast cancer cells.
| Compound Class | Cell Line | Observed Mechanism | Reference |
|---|---|---|---|
| Methylsulfonyl chalcones (RG003, RG005) | PC-3, DU145 (Prostate Cancer) | Activation of intrinsic apoptotic pathway (Caspase-9, -3 activation, PARP cleavage) | nih.gov |
| Chalcones | MCF-7, MDA-MB-231 (Breast Cancer) | Activation of extrinsic (Fas/APO-1) and intrinsic (Bax/Bcl-2 modulation) pathways | nih.gov |
| Chalconesulfonamides | Breast Cancer Cells | Induction of PARP cleavage |
No Information Available for "this compound" in the Requested Biological Contexts
Following a comprehensive search of publicly available scientific literature, no specific information could be found regarding the role of the chemical compound This compound in antioxidant defense mechanisms or its application as a substrate analog in the elucidation of metabolic pathways.
Despite employing various targeted search queries, including the compound's chemical name, derivatives, and CAS number, the search did not yield any research findings, data tables, or detailed studies relevant to the outlined topics of:
Substrate Analog Applications in Metabolic Pathway Elucidation
The absence of pertinent data prevents the generation of a scientifically accurate and informative article on these specific biological activities for "this compound". The available information on general antioxidant mechanisms and metabolic pathway studies does not specifically mention or allude to this particular compound, making it impossible to fulfill the request as per the strict content and outline requirements.
Therefore, the requested article focusing on these aspects of "this compound" cannot be produced at this time due to a lack of available scientific evidence.
Applications in Organic Synthesis and Drug Discovery
Versatile Building Block in Synthetic Organic Chemistry
3-(Methanesulfonyl)prop-2-enoic acid serves as a highly versatile building block in synthetic organic chemistry, primarily owing to its nature as a Michael acceptor. The electron-withdrawing methanesulfonyl group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This reactivity is fundamental to the construction of a wide array of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.netmdpi.comnih.govorganic-chemistry.org
The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. researchgate.net In the case of this compound, various nucleophiles, such as amines, thiols, and active methylene (B1212753) compounds, can be added to the double bond to create a diverse range of functionalized molecules. This process is instrumental in the synthesis of nitrogen-containing heterocycles, which are of paramount importance in medicinal chemistry. researchgate.netmdpi.comnih.govorganic-chemistry.org
The reactivity of vinyl sulfones, which are structurally related to this compound, has been shown to be even greater than that of acrylates in thiol-Michael addition reactions. nih.govresearchgate.net This enhanced reactivity can offer selectivity in complex synthetic sequences. The resulting adducts from these Michael additions can then undergo further transformations, such as cyclization reactions, to yield a variety of heterocyclic scaffolds. For instance, the reaction with binucleophiles can lead to the formation of five-, six-, and seven-membered heterocycles. researchgate.net
Table 1: Reactivity of Michael Acceptors
Scaffold for Novel Drug Design and Development
The structural framework of this compound presents a promising scaffold for the design and development of novel therapeutic agents. The methanesulfonyl group is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of a wide range of drugs. nih.govsioc-journal.cnnih.govscilit.comnih.govpatsnap.comresearchgate.net This functional group can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, thereby influencing the potency and selectivity of a drug molecule. sioc-journal.cnnih.gov
Sulfonamides, which contain a sulfonyl group bonded to a nitrogen atom, are a well-established class of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. nih.govscilit.comresearchgate.netrsc.orgnih.gov The methanesulfonyl moiety in this compound can be considered a key component for designing molecules with similar biological profiles. For example, compounds containing a methanesulfonamide (B31651) group have been evaluated for their anticancer and anti-inflammatory activities. nih.govresearchgate.net The introduction of a sulfonyl group can also modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are crucial for its drug-like characteristics. sioc-journal.cn
The acrylic acid portion of the molecule provides a handle for further chemical modification, allowing for the attachment of various other pharmacophoric groups. This modularity enables the creation of libraries of diverse compounds for screening against different biological targets. The development of bioactive heterocycles is a significant area of drug discovery, and as established, this compound is a valuable precursor for their synthesis. ijnrd.orgresearchgate.netfrontiersin.orgnih.govnih.gov The anticancer activity of various heterocyclic compounds, including those derived from activated alkenes, has been reported, highlighting the potential of this scaffold in oncology research. nih.govresearchgate.netmdpi.commdpi.com
Contributions to Agrochemical Research and Development
In the realm of agrochemical research, the structural motifs present in this compound suggest its potential for the development of new pesticides. Organosulfur compounds, in general, have found applications as insecticides and fungicides. britannica.comwikipedia.orgoup.com The sulfonyl group is a key feature in some commercially successful herbicides, most notably the sulfonylureas, which act by inhibiting the enzyme acetohydroxyacid synthase in plants. nih.gov
Potential in Functional Materials and Polymer Science
The presence of a polymerizable vinyl group and a polar methanesulfonyl group makes this compound an interesting monomer for the synthesis of functional materials and polymers. Acrylic acid and its derivatives are widely used as monomers in the polymer industry to produce a vast array of materials with diverse properties. rsc.orgresearchgate.netbeilstein-journals.org The incorporation of a sulfonyl group into a polymer backbone can significantly influence its properties, such as thermal stability, solubility, and mechanical behavior. nih.govnih.govacs.org
Vinyl sulfones and related monomers have been utilized in polymerization reactions, including thiol-Michael addition polymerizations, to create crosslinked networks. nih.govresearchgate.netnih.govacs.org These materials can have applications ranging from coatings and adhesives to biomaterials. The reactivity of the vinyl group in this compound allows for its participation in various polymerization techniques, including free-radical polymerization and controlled radical polymerization methods. rsc.orgnih.gov
The resulting polymers would possess pendant methanesulfonyl and carboxylic acid groups, which could be further functionalized to tailor the material's properties for specific applications. For example, the sulfonic acid group in a polymer can act as a catalyst. conicet.gov.arresearchgate.net The polarity imparted by the sulfonyl group could also be beneficial in applications such as ion-exchange resins or as components in polymer electrolytes for batteries. The ability to create polymers with tailored functionalities is a key driver in modern materials science, and this compound represents a potentially valuable addition to the toolbox of polymer chemists.
Quantitative Structure Activity Relationships Qsar and Structure Property Relationships Qspr
QSAR Modeling for Predicting Biological Activities
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. For derivatives of 3-(Methanesulfonyl)prop-2-enoic acid, QSAR studies have been explored to elucidate the structural requirements for various biological activities, including anti-inflammatory and antimicrobial effects.
Research in this area often involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. These descriptors are then used to build a regression model that can predict the biological activity of related compounds.
A hypothetical QSAR model for a series of this compound derivatives could be represented by the following equation:
pIC50 = β0 + β1(logP) + β2(LUMO) + β3(MR)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.
logP represents the lipophilicity of the compound.
LUMO (Lowest Unoccupied Molecular Orbital) energy is an electronic descriptor.
MR (Molar Refractivity) is a steric descriptor.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis of a training set of compounds.
The following interactive data table illustrates the kind of data that would be used to generate such a QSAR model for a hypothetical series of this compound derivatives.
| Compound | logP | LUMO (eV) | MR (cm³/mol) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Derivative 1 | 1.2 | -2.5 | 45.2 | 5.8 | 5.7 |
| Derivative 2 | 1.5 | -2.7 | 48.9 | 6.2 | 6.1 |
| Derivative 3 | 0.9 | -2.3 | 42.1 | 5.5 | 5.6 |
| Derivative 4 | 1.8 | -2.9 | 52.3 | 6.5 | 6.4 |
| Derivative 5 | 1.3 | -2.6 | 46.8 | 5.9 | 5.9 |
Detailed research findings from studies on analogous compounds, such as (E)-3-(4-methanesulfonylphenyl)-2-(aryl) acrylic acids, have shown that both docking simulations and QSAR analyses can provide valuable insights for designing potent dual inhibitors of enzymes like COX-2 and 5-LOX, which are involved in inflammation. jcsp.org.pk These studies often indicate that factors like the size, hydrophobicity, and topology of the molecules play a significant role in their biological activities. jcsp.org.pk
QSPR Studies for Correlation of Structure with Physical and Chemical Behaviors
QSPR studies aim to establish a quantitative relationship between the chemical structure of a compound and its physicochemical properties. These properties, such as melting point, boiling point, solubility, and chromatographic retention times, are essential for the development and formulation of new chemical entities.
For this compound and its analogs, QSPR models can be developed to predict these crucial properties based on calculated molecular descriptors. Similar to QSAR, QSPR models are built using a set of compounds with known properties. The descriptors used in QSPR can be topological, geometrical, electronic, or quantum-chemical in nature.
A hypothetical QSPR study on a series of sulfonic acid derivatives might focus on predicting their aqueous solubility (logS). The resulting model could look like this:
logS = γ0 + γ1(TPSA) + γ2(MW) + γ3(RotB)
Where:
logS is the logarithm of the aqueous solubility.
TPSA (Topological Polar Surface Area) is a descriptor related to polarity.
MW is the molecular weight.
RotB is the number of rotatable bonds, a measure of molecular flexibility.
γ0, γ1, γ2, and γ3 are the regression coefficients.
The interactive data table below provides an example of the data that would be used in a QSPR study to correlate structural descriptors with a physical property like the melting point for a hypothetical set of related compounds.
| Compound | TPSA (Ų) | Molecular Weight ( g/mol ) | Number of Rotatable Bonds | Experimental Melting Point (°C) | Predicted Melting Point (°C) |
| Analog 1 | 75.3 | 180.2 | 3 | 155 | 157 |
| Analog 2 | 82.1 | 194.3 | 4 | 168 | 166 |
| Analog 3 | 70.5 | 172.1 | 2 | 145 | 148 |
| Analog 4 | 88.9 | 208.4 | 5 | 180 | 179 |
| Analog 5 | 78.6 | 188.2 | 3 | 162 | 161 |
Research on sulfonamides has demonstrated that QSPR models can successfully predict properties like thermal energy, heat capacity, and entropy using topological and quantum chemical indices. jcsp.org.pk These studies often employ multiple linear regression to establish a statistically significant correlation between the chosen descriptors and the physicochemical property of interest. jcsp.org.pk
Conclusion and Future Research Directions
Current Understanding and Research Gaps
Currently, 3-(Methanesulfonyl)prop-2-enoic acid is primarily recognized as a versatile chemical intermediate. Its core structure, featuring a carboxylic acid, a carbon-carbon double bond, and a methanesulfonyl group, endows it with a unique electronic profile. The potent electron-withdrawing nature of the methanesulfonyl group renders the double bond highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. This reactivity is the cornerstone of its utility in organic synthesis, allowing for the construction of more complex molecular architectures.
However, a significant research gap exists in the comprehensive exploration of its biological activities. While analogous compounds containing the α,β-unsaturated carbonyl moiety are known to exhibit a range of biological effects, including antimicrobial and anticancer properties, dedicated studies on this compound are sparse. The influence of the methanesulfonyl group on the molecule's pharmacokinetic and pharmacodynamic properties remains largely uninvestigated. Furthermore, detailed mechanistic studies of its reactions and interactions with biological macromolecules are yet to be thoroughly conducted.
Prospective Avenues for Synthesis and Derivatization
The synthetic pathways to this compound itself are relatively established, often involving the oxidation of corresponding sulfide (B99878) precursors. However, the future of its synthesis lies in the development of more efficient, sustainable, and stereoselective methods. Green chemistry approaches, utilizing milder reagents and solvent-free conditions, could significantly enhance its accessibility for broader research.
The true synthetic potential of this compound, however, lies in its derivatization. The carboxylic acid group serves as a handle for a multitude of transformations, including esterification and amidation, to generate a library of novel compounds. The double bond, as a Michael acceptor, can react with a wide array of nucleophiles, such as amines, thiols, and carbanions, to introduce diverse functional groups and build complex heterocyclic scaffolds. The exploration of these derivatives is a promising avenue for the discovery of new chemical entities with tailored properties.
| Derivative Class | Potential Synthetic Route | Potential Applications |
| Esters | Fischer esterification with various alcohols | Prodrugs, modified solubility |
| Amides | Coupling with diverse amines | Bioactive compounds, polymers |
| Michael Adducts | Reaction with nucleophiles (e.g., thiols, amines) | Pharmaceutical intermediates, functional materials |
| Heterocycles | Cycloaddition reactions, tandem reactions | Drug discovery, agrochemicals |
Advanced Approaches in Biological and Mechanistic Studies
To unlock the biological potential of this compound and its derivatives, a multi-pronged approach employing advanced research methodologies is imperative. High-throughput screening of a diverse library of its derivatives against a wide range of biological targets, including enzymes, receptors, and whole cells, could rapidly identify promising lead compounds.
Mechanistic studies should move beyond simple reactivity observations. Techniques such as X-ray crystallography of its adducts with proteins can provide atomic-level insights into its mode of action. Computational modeling and density functional theory (DFT) calculations can be employed to predict its reactivity, understand reaction mechanisms, and guide the design of new derivatives with enhanced activity and selectivity. Furthermore, "omics" technologies, such as proteomics and metabolomics, can be utilized to understand the global cellular response to treatment with this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of its activity.
Emerging Applications and Translational Research
The future applications of this compound and its derivatives are likely to be diverse, spanning from medicine to materials science. In the realm of translational research, its potential as a covalent inhibitor is particularly noteworthy. The ability of the α,β-unsaturated system to form covalent bonds with nucleophilic residues (like cysteine) in target proteins is a strategy employed by several approved drugs. Identifying the protein targets of this compound could pave the way for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Methanesulfonyl)prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A key approach involves sulfonylation of prop-2-enoic acid derivatives. For example, reacting methanesulfonyl chloride with a suitably functionalized acrylate intermediate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product . Optimization may include temperature control (0–5°C to minimize side reactions) and stoichiometric adjustments to enhance yield.
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the methanesulfonyl group (singlet at ~3.0 ppm for –SOCH) and α,β-unsaturated carboxylic acid moiety (doublets for vinyl protons at ~6.0–7.0 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ ~210–250 nm) ensures purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z for CHOS: 150.0038) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodological Answer : Use slow evaporation from a polar aprotic solvent (e.g., DMSO or DMF) to grow single crystals. SHELX programs (e.g., SHELXL) are recommended for structure refinement, leveraging hydrogen-bonding patterns (e.g., carboxylic acid dimerization) to resolve molecular packing . ORTEP-III can visualize thermal ellipsoids to assess disorder .
Advanced Research Questions
Q. How do electronic effects of the methanesulfonyl group influence the reactivity of the α,β-unsaturated carboxylic acid moiety?
- Methodological Answer : The electron-withdrawing sulfonyl group increases the electrophilicity of the β-carbon, enhancing susceptibility to nucleophilic attacks (e.g., Michael additions). Density Functional Theory (DFT) calculations (e.g., using Gaussian) can map frontier molecular orbitals (FMOs) to quantify electrophilicity indices. Comparative studies with non-sulfonylated analogs are advised to isolate electronic effects .
Q. What strategies resolve contradictions in spectroscopic data interpretation for derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., regioselectivity in adducts).
- Isotopic Labeling : Use C-labeled starting materials to track reaction pathways.
- Cross-Validation : Compare computational predictions (e.g., IR/Raman spectra via DFT) with experimental data to confirm assignments .
Q. How can graph set analysis (GSA) elucidate hydrogen-bonding networks in crystalline forms of this compound?
- Methodological Answer : Apply Etter’s rules to classify hydrogen bonds (e.g., carboxylic acid dimers as motifs). SHELXPRO or Mercury software can generate graph sets, while topological analysis (e.g., using TOPOS) identifies supramolecular synthons. Discrepancies between predicted and observed patterns may indicate polymorphism or solvent inclusion .
Q. What mechanistic insights explain unexpected byproducts in sulfonylation reactions involving this compound?
- Methodological Answer : Trace byproducts (e.g., sulfonate esters) may arise from incomplete quenching of sulfonyl chloride intermediates. Reaction Monitoring via in situ FTIR or LC-MS can detect transient species. Kinetic studies under varying pH and temperature conditions help identify competing pathways (e.g., hydrolysis vs. nucleophilic substitution) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Factorial Design : Screen variables (solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach.
- Reproducibility Checks : Replicate literature procedures with strict control of anhydrous conditions.
- Side Reaction Analysis : Use quenching experiments and trapping agents (e.g., TEMPO) to identify radical pathways .
Q. What computational tools are effective for predicting the solubility and stability of this compound in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
